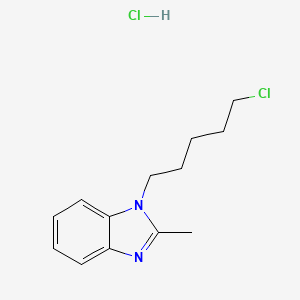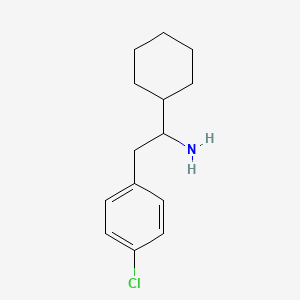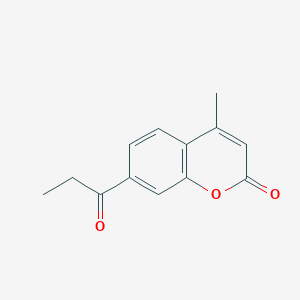
4-methyl-7-propionyl-2H-chromen-2-one
Overview
Description
Scientific Research Applications
-
Pharmaceutical and Biomedical Research
- Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches .
- They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
- They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
- The most widely used method for their synthesis is Pechmann reaction, which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .
-
Antioxidant Activity
- Coumarin–chalcone hybrid molecules were synthesized using various aromatic aldehydes .
- The compounds were evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .
- Compounds 5o and 5k exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) .
-
Monoamine Oxidase Inhibition
-
Optical Brighteners and Photosensitizers
-
Antibacterial Activity
-
Anticancer Activity
- Coumarin derivatives on the other hand having wide applications as drugs and pharmaceuticals, such as anticancer .
- Keeping in view the biological importance of both quinoline and coumarin in a single molecule, synthesis of 7- (2-chloroquinolin-4-yloxy)-4-methyl-2H-chromen-2-one derivatives and their invitro antibacterial, antioxidant and molecular docking studies have been reported .
-
One-Pot Synthesis
- Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches .
- They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
- They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
- The most widely used method for their synthesis is Pechmann reaction, which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .
-
Ultrasound-Promoted Synthesis
- A series of quinoline-based coumarin derivatives have been synthesized by one pot dehydrochlorination of 2,4-dichloroquinolines under ultrasonic irradiation method with high regio selectivity .
- All the synthesized compounds were characterized through spectral data and screened against representative antibacterial and antioxidant activities .
- Some of the compounds are found to be equipotent or more potent than that of standard drugs .
-
Antimicrobial Activity
properties
IUPAC Name |
4-methyl-7-propanoylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-3-11(14)9-4-5-10-8(2)6-13(15)16-12(10)7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGMZBBHLTXDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-7-propionyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide](/img/structure/B1424867.png)
methyl]hydrazinecarbothioamide](/img/structure/B1424868.png)
![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1424870.png)
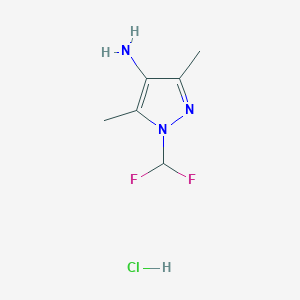
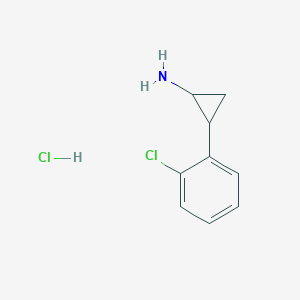
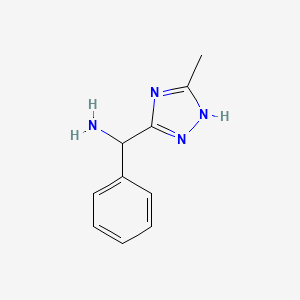
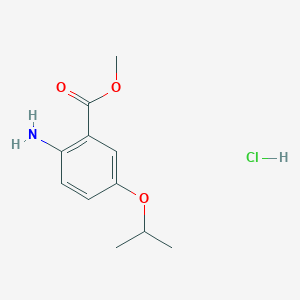
![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1424878.png)
![2-chloro-N-[(3-propoxyphenyl)methyl]acetamide](/img/structure/B1424879.png)
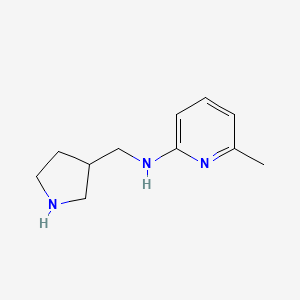
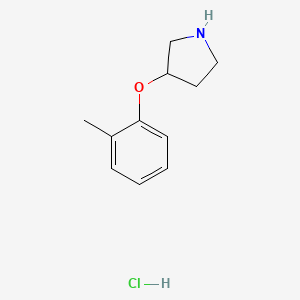
![2-Chloro-1-{4-[(4-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1424884.png)
